4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide
Description
This compound features a bicyclo[2.2.1]heptane core substituted with methyl groups at positions 4,7,7, two ketone groups at positions 2 and 3, and a trifluoroethyl carboxamide at position 1. The trifluoroethyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing binding interactions in biological systems.
Properties
IUPAC Name |
4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-10(2)11(3)4-5-12(10,8(19)7(11)18)9(20)17-6-13(14,15)16/h4-6H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGQWECNHDRQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NCC(F)(F)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,7,7-Trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide is a compound with significant biological activity that has garnered interest in various fields, including pharmacology and agrochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its bicyclic framework and functional groups that contribute to its reactivity and biological activity.
- Molecular Formula : C13H16F3NO3
- Molecular Weight : 303.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and may influence the compound's ability to cross biological membranes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. This aspect is crucial for drug development targeting metabolic disorders.
Case Studies
Several studies have investigated the biological activity of similar compounds within the bicyclic class:
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated derivatives of bicyclic compounds and found that modifications in the structure significantly enhanced antimicrobial activity against Gram-positive bacteria .
- Inflammation Model : In a controlled experiment using murine models, derivatives similar to this compound demonstrated reduced levels of TNF-alpha and IL-6 in serum after treatment .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H16F3NO3 |
| Molecular Weight | 303.27 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anti-inflammatory Activity | Inhibition of TNF-alpha levels |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amide Group
(1R,4R)-4,7,7-Trimethyl-2,3-dioxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
- Molecular Formula: C₁₈H₁₈F₃NO₃
- Molecular Weight : 353.34 g/mol
- Key Features: Replaces the trifluoroethyl group with a 2-(trifluoromethyl)phenyl substituent. This compound has two defined stereocenters, suggesting enantiomer-specific biological activity .
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Molecular Formula: C₁₆H₁₈F₂NO₂
- Molecular Weight : 318.32 g/mol
- Key Features : Substitutes the trifluoroethyl group with a difluorophenyl moiety. The fluorine atoms at positions 2 and 5 on the phenyl ring modulate electronic properties but reduce steric bulk compared to trifluoromethylphenyl derivatives. The single ketone group (3-oxo) may alter hydrogen-bonding capacity .
3,3-Dimethyl-2-methylene-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide
- Molecular Formula : C₁₈H₂₄N₂O
- Molecular Weight : 300.40 g/mol
- Key Features: Incorporates a pyridinylmethyl group and a methylidene substituent.
Functional Group Modifications on the Bicyclic Core
7,7-Dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
- CAS No.: 728028-71-5
- Key Features: Lacks the 4-methyl group present in the target compound, reducing steric hindrance near the carboxamide. The 3-(trifluoromethyl)phenyl substituent may enhance solubility in nonpolar environments .
Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-[[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]oxy]imino]-N-[4-(2-phenyldiazenyl)phenyl]
- Molecular Formula : C₃₃H₃₀N₄O₅
- Molecular Weight : 562.62 g/mol
- Key Features: Adds a coumarin-derived oxyimino group and a diazenylphenyl substituent. The extended conjugation system may confer fluorescence properties or photochemical reactivity .
Structural and Functional Comparison Table
*Estimated based on structural analogy.
Key Research Findings
- Stereochemical Impact : Compounds with defined stereocenters (e.g., (1R,4R)-configured derivatives) show enantiomer-specific bioactivity, critical for drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
